molecular formula C8H14ClN3O B3246881 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1803586-57-3

1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B3246881
CAS RN: 1803586-57-3
M. Wt: 203.67
InChI Key: QSECVQRQNNLZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13N3O . It has a molecular weight of 203.67 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is 1S/C8H13N3O.ClH/c1-5-10-7(11-12-5)8(2,9)6-3-4-6;/h6H,3-4,9H2,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. Further analysis would require more detailed structural data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride include a molecular weight of 203.67 . The compound is stored at room temperature . More specific properties such as boiling point, melting point, and solubility were not provided in the search results.

Safety and Hazards

The safety information available indicates that 1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride may pose some hazards. The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation .

properties

IUPAC Name

1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-5-10-7(11-12-5)8(2,9)6-3-4-6;/h6H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECVQRQNNLZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.